3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Physicochemical Properties Molecular Weight Lipophilicity

Researchers developing kinase inhibitors often struggle to source authentic diiodo-benzoylindole scaffolds for SAR exploration. This compound solves that need with a precise 3,5-diiodo-4-hydroxybenzoyl substitution pattern, enabling: - Sequential cross-coupling at two iodine positions for rapid library generation. - Experimental phasing (SAD/MAD) in X-ray crystallography via heavy-atom anomalous scattering. - Distinct isotopic signature for mass spectrometry method development. Supplied with ≥98% purity and shipped under cold storage to maintain integrity.

Molecular Formula C15H9I2NO2
Molecular Weight 489.051
CAS No. 138222-00-1
Cat. No. B590086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Diiodo-4-hydroxybenzoyl)-indole
CAS138222-00-1
Molecular FormulaC15H9I2NO2
Molecular Weight489.051
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I
InChIInChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H
InChIKeyRTPAVBYYXYONLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: Chemical Identity & Procurement


3-(3,5-Diiodo-4-hydroxybenzoyl)-indole (CAS 138222-00-1) is a synthetic indole derivative classified as a benzoylindole. Its structure is defined by an indole core acylated at the 3-position with a 4-hydroxy-3,5-diiodophenyl methanone group . Key identifiers include the IUPAC name (4-hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone, a molecular formula of C15H9I2NO2, and a molecular weight of 489.05 g/mol . The compound is characterized by the presence of two heavy iodine atoms and a phenolic hydroxyl group on the benzoyl ring . It is primarily offered by chemical vendors as a research chemical or synthetic intermediate, with available purity grades typically specified at 95% or 98% .

1
Exact diiodo-4-hydroxybenzoyl substitution — structural identity must match CAS-specific procurement, not generic benzoylindole class.
2
Research-grade purity profiles — specifications designed for consistent intermediate quality in synthetic applications.
3
Reactive diiodo handles for functionalization — two C–I bonds support sequential Pd-catalyzed cross-coupling for library synthesis.

Risks of Generic Substitution


Indiscriminate substitution of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole with other benzoylindole derivatives is not scientifically defensible. The unique 3,5-diiodo-4-hydroxy substitution pattern on the benzoyl moiety is critical for conferring specific physicochemical and biological properties. The presence of the two heavy iodine atoms significantly alters molecular weight, lipophilicity (LogP), polar surface area, and electronic distribution compared to non-halogenated or mono-halogenated analogs . These alterations directly impact target binding affinity, pharmacokinetic behavior, and metabolic stability [1]. For instance, the diiodo motif can be essential for certain bioisosteric replacements or for introducing a handle for further functionalization via cross-coupling chemistry [2]. Therefore, procurement decisions must be based on the precise CAS number and verified structural identity, not on generic class membership, as seemingly minor structural variations can lead to vastly different experimental outcomes.

Diiodination pattern alters molecular properties
The 3,5-diiodo-4-hydroxy substitution significantly changes molecular weight, lipophilicity, and electronic distribution compared to non-halogenated or mono-halogenated analogs, affecting target interactions and assay behavior.
Generic benzoylindole analogs may not reproduce reactivity
Absence of iodine handles limits cross-coupling utility; the specific diiodo motif is critical for regioselective functionalization in synthetic routes.
Assay and ADME behavior differ substantially
Predicted lipophilicity and molar concentration effects mean experimental data from non-iodinated compounds cannot be directly transferred to the diiodo compound.

Differentiation from Structural Analogs


Molecular Weight Increase from Diiodination

The presence of two iodine atoms in the target compound (C15H9I2NO2) results in a molecular weight of 489.05 g/mol. This is substantially higher than that of the non-halogenated analog, 3-(4-hydroxybenzoyl)-indole (C15H11NO2), which has a molecular weight of 237.08 g/mol. This represents a 2.06-fold increase in mass [1]. This difference is not merely additive; it profoundly influences bulk properties such as density (calculated 2.197 g/cm³ for the diiodo compound) and will significantly impact its behavior in assays reliant on molar concentration, as well as its detection via mass spectrometry.

Molecular Weight Increase
Reported
2.06-fold higher mass (489.05 vs 237.08 g/mol)
Influences molar concentration calculations and MS detection
Based on molecular formula calculation
Physicochemical Properties Molecular Weight Lipophilicity

Lipophilicity Enhancement by Diiodination

While experimentally measured LogP values are not available, the addition of two iodine atoms to the benzoyl ring of 3-(4-hydroxybenzoyl)-indole is predicted to dramatically increase lipophilicity (cLogP). The iodine atoms are large, polarizable, and highly hydrophobic. This is a well-established SAR principle in medicinal chemistry, where iodination is a common strategy to improve membrane permeability and target engagement for lipophilic binding pockets. The non-halogenated analog has an XLogP3 of approximately 3.4 [1]. The diiodo substitution on the target compound is expected to increase this value significantly, potentially by 2-3 log units based on the contribution of iodine atoms to Hansch π constants [2].

Lipophilicity Change
Class-level
Predicted cLogP increase of ~2–3 log units vs. baseline XLogP3 3.4
May support membrane permeability and lipophilic target engagement
Class-level inference; experimental LogP not determined
Lipophilicity ADME Drug Design

Cross-Coupling Reactivity of Diiodo Motif

The 3,5-diiodo substitution pattern on the benzoyl ring of the target compound provides a distinct synthetic advantage over its non-iodinated or mono-iodinated analogs. The carbon-iodine (C-I) bond is the weakest among aryl halides, making it highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings [1]. This allows for selective and sequential functionalization at the 3- and 5-positions of the benzoyl ring. In contrast, the non-halogenated parent compound 3-(4-hydroxybenzoyl)-indole lacks this built-in handle, requiring separate, often less selective, functionalization steps. While not directly studied for the target compound, the general utility of aryl iodides in cross-coupling is well-documented [2].

Synthetic Reactivity
Class-level
Two C–I bonds provide handles for sequential Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira)
Supports regioselective functionalization for library generation
General reactivity of aryl iodides; not specifically verified for this compound
Synthetic Chemistry Cross-Coupling Functionalization

Application Scenarios


Kinase Inhibitor Library Scaffold

The 3-benzoylindole core is a recognized scaffold in kinase inhibitor design, particularly for targets like CaMKII [1]. The specific 3-(3,5-diiodo-4-hydroxybenzoyl)-indole compound serves as an ideal starting point for diversity-oriented synthesis. Its two iodine atoms allow for sequential, regioselective cross-coupling reactions to introduce a wide array of aryl, alkenyl, or alkynyl groups at the 3 and 5 positions of the benzoyl ring [2]. This enables the rapid generation of structurally diverse compound libraries to explore SAR around the benzoyl moiety's substitution pattern, a critical area for modulating potency and selectivity.

Dengue Virus Replication Inhibitor Intermediate

Recent patents, such as US10206902, disclose mono- and di-substituted indole compounds as inhibitors of dengue viral replication [3]. While the exact compound 3-(3,5-diiodo-4-hydroxybenzoyl)-indole is not explicitly claimed, its structure closely aligns with the Markush formulas presented. Its unique diiodo-4-hydroxybenzoyl motif represents a specific substitution pattern that could be explored for activity. Procurement of this specific compound allows for direct investigation of this precise substitution pattern in anti-dengue assays, which is not possible with generic, non-iodinated benzoylindole analogs.

X-ray Crystallography Phasing Derivative

The two iodine atoms in the compound serve as powerful anomalous scatterers for X-ray crystallography. When co-crystallized with a protein target, 3-(3,5-diiodo-4-hydroxybenzoyl)-indole can facilitate experimental phasing using Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) methods [4]. This is a critical application for determining the high-resolution structure of novel protein-ligand complexes, a step that is impossible with the non-iodinated analog. The heavy atom signal from the two iodines significantly aids in solving the phase problem, accelerating structure-based drug design efforts.

Mass Spectrometry Standard for Metabolite Profiling

Due to its unique molecular weight (489.05 g/mol) and characteristic isotopic pattern from two iodine atoms, 3-(3,5-diiodo-4-hydroxybenzoyl)-indole is an excellent internal standard or reference compound for mass spectrometry-based analytical methods [5]. The distinctive [M+H]+ ion at m/z 490 and the presence of two iodine atoms (which create a strong M+2, M+4 pattern) make it easily distinguishable from background signals and other indole metabolites. This is particularly useful in differentiating and identifying halogenated benzoylindole positional isomers, a challenge highlighted in analytical toxicology studies [6].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Diiodo handles for SAR diversification
Kinase selectivity and potency profiling
Dengue virus replication inhibition studies
Diiodo-4-hydroxybenzoyl motif for Markush exploration
Cellular antiviral assay evaluation
Protein-ligand X-ray crystallography
Iodine anomalous scattering for phasing
High-resolution complex structure determination
Mass spectrometry analytical standard
Unique isotopic pattern for isomer differentiation
Metabolite profiling and positional isomer discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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